molecular formula C11H14N2O B1628284 N-(Pyrrolidin-3-yl)benzamide CAS No. 57152-17-7

N-(Pyrrolidin-3-yl)benzamide

Cat. No.: B1628284
CAS No.: 57152-17-7
M. Wt: 190.24 g/mol
InChI Key: FAVZGMWROXRERG-UHFFFAOYSA-N
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Description

N-(Pyrrolidin-3-yl)benzamide is a chemical compound that features a benzamide group attached to a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a selective noradrenaline reuptake inhibitor . The structure of this compound allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyrrolidin-3-yl)benzamide typically involves the reaction of benzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Benzoyl chloride+PyrrolidineThis compound+HCl\text{Benzoyl chloride} + \text{Pyrrolidine} \rightarrow \text{this compound} + \text{HCl} Benzoyl chloride+Pyrrolidine→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. Solvent selection and purification steps are crucial to obtain the desired purity of this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: The compound can be reduced to form secondary amines, which may have different biological activities.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst is often employed.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(Pyrrolidin-3-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of N-(Pyrrolidin-3-yl)benzamide involves the inhibition of noradrenaline reuptake. By blocking the reuptake of noradrenaline, the compound increases the concentration of this neurotransmitter in the synaptic cleft, thereby enhancing noradrenergic signaling. This mechanism is similar to that of other noradrenaline reuptake inhibitors, which are used to treat mood disorders .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific interaction with noradrenaline transporters, making it a valuable compound for studying noradrenergic signaling pathways. Its structural features allow for modifications that can enhance its selectivity and potency as a therapeutic agent .

Properties

IUPAC Name

N-pyrrolidin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11(9-4-2-1-3-5-9)13-10-6-7-12-8-10/h1-5,10,12H,6-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVZGMWROXRERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572850
Record name N-(Pyrrolidin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57152-17-7
Record name N-(Pyrrolidin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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